4-{[(Cyclohexylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(cyclohexylsulfanyl)acetamido]-2-hydroxybenzoic acid is an organic compound with a complex structure that includes a cyclohexylsulfanyl group, an acetamido group, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(cyclohexylsulfanyl)acetamido]-2-hydroxybenzoic acid typically involves multiple steps. One common approach is to start with the preparation of the cyclohexylsulfanyl acetamide intermediate, which is then coupled with a hydroxybenzoic acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(cyclohexylsulfanyl)acetamido]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4-[2-(cyclohexylsulfanyl)acetamido]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-[2-(cyclohexylsulfanyl)acetamido]-2-hydroxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The cyclohexylsulfanyl group can interact with thiol-containing proteins, leading to modifications that affect protein function. The acetamido and hydroxy groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-acetamido-4’-maleimidylstilbene-2,2’-disulfonic acid: This compound is also a thiol-reactive reagent but has different structural features and applications.
4-acetamido-4’-isothiocyanatostilbene-2,2’-disulfonic acid: Similar in reactivity but used in different contexts, particularly in protein labeling and crosslinking studies.
Uniqueness
4-[2-(cyclohexylsulfanyl)acetamido]-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with thiol-containing proteins and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19NO4S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-[(2-cyclohexylsulfanylacetyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H19NO4S/c17-13-8-10(6-7-12(13)15(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h6-8,11,17H,1-5,9H2,(H,16,18)(H,19,20) |
InChI Key |
SPTOCUIHWNLYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.